H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
Brand Name: Vulcanchem
CAS No.: 165893-48-1
VCID: VC20891017
InChI: InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
SMILES: C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Molecular Formula: C42H86N28O8
Molecular Weight: 1111.3 g/mol

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

CAS No.: 165893-48-1

Cat. No.: VC20891017

Molecular Formula: C42H86N28O8

Molecular Weight: 1111.3 g/mol

* For research use only. Not for human or veterinary use.

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH - 165893-48-1

Specification

CAS No. 165893-48-1
Molecular Formula C42H86N28O8
Molecular Weight 1111.3 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Standard InChI Key YCEORMDTHWMXDU-RMIXPHLWSA-N
Isomeric SMILES C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
SMILES C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Canonical SMILES C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

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